9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester
Overview
Description
1,3-Dibutyryl-2-oleoyl glycerol is a triacylglycerol that contains butyric acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position. It has been found in butterfat.
Scientific Research Applications
Chemical Synthesis and Analysis
9Z-Octadecenoic acid derivatives are explored in chemical synthesis for producing various bioactive molecules and intermediates. For example, trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides have been synthesized and characterized for their regio- and stereochemical structures, providing insights into lipid oxidation processes and potential applications in lipid chemistry (Hamberg, 1991). Similarly, the synthesis of 7,10-dihydroxy-8(E)-octadecenoic acid (DOD) from oleic acid highlights the potential of these derivatives in producing hydroxylated fatty acids with potential industrial and pharmaceutical applications (Mhaskar & Subbarao, 1993).
Bioactivity and Drug Discovery
The exploration of bioactivity in compounds related to 9Z-octadecenoic acid has led to the identification of cytotoxic compounds from natural sources, such as a poisonous mushroom, indicating their potential in cancer research and drug discovery (Hae Min So et al., 2019). This highlights the relevance of these compounds in developing new therapeutic agents.
Catalytic Transformations
Catalytic processes involving 9Z-octadecenoic acid derivatives have been studied for their efficiency in chemical transformations. For instance, the reduction of carboxylic acid or esters with 2-propanol over zirconia-titania demonstrates a method for producing alcohols from fatty acid derivatives, which has implications in synthetic chemistry and material science (Takahashi et al., 1993).
Environmental and Analytical Chemistry
The analytical determination of chemical components in natural products, such as the extractives from E. urograndis wood, involves identifying and quantifying esters of 9-octadecenoic acid. This research provides valuable information for the exploitation and development of natural resources, as well as for environmental pollution prevention (Peng et al., 2008).
Properties
IUPAC Name |
1,3-di(butanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-29(32)35-26(24-33-27(30)21-5-2)25-34-28(31)22-6-3/h13-14,26H,4-12,15-25H2,1-3H3/b14-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXPSEOQLIRGLX-YPKPFQOOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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